L-ALANINE-N-FMOC (13C3; 15N)
Description
The convergence of stable isotope labeling and protecting group chemistry has provided researchers with powerful tools to investigate complex biological systems. These methodologies allow for the precise tracking and synthesis of biomolecules, leading to significant advancements in fields like proteomics, metabolomics, and structural biology.
Properties
Molecular Weight |
315.30 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Strategies and Precursor Derivatization for L Alanine N Fmoc 13c3; 15n
Stereoselective Synthesis of L-Alanine Isotopic Variants
The creation of L-alanine with specific isotopic labels hinges on stereoselective synthetic methods that yield the desired L-enantiomer with high purity. One prominent strategy involves the reductive amination of an isotopically labeled α-keto acid precursor. For instance, starting with ¹³C-labeled pyruvate (B1213749) and a ¹⁵N-labeled ammonium (B1175870) source, enzymes like alanine (B10760859) dehydrogenase can catalyze the reaction to produce enantiomerically pure L-Alanine (13C3; 15N). This enzymatic approach is favored for its high stereoselectivity.
Another powerful method is the asymmetric hydrogenation of N-acetyl-2,3-dehydroamino acid esters using chiral rhodium catalysts. This technique allows for the introduction of ¹³C and ¹⁵N isotopes with high enantiomeric excess. Additionally, stereoselective synthesis can be achieved through the alkylation of specifically labeled N-(diphenylmethylene) glycinyl camphor (B46023) sultam, a precursor that can be labeled with either ¹³C or ¹⁵N. tandfonline.com This method has been successfully used to produce a variety of L-amino acids, including alanine, with high stereochemical integrity. tandfonline.com
Regiospecific ¹³C and ¹⁵N Isotopic Enrichment Methodologies
Achieving regiospecific isotopic enrichment is fundamental to the synthesis of L-ALANINE-N-FMOC (13C3; 15N). The selection of appropriately labeled starting materials is the primary determinant of the final isotopic composition. For the synthesis of L-Alanine (1-¹³C; ¹⁵N), precursors such as ¹³C-labeled carbon sources and ¹⁵N-labeled nitrogen sources are utilized. vulcanchem.com The ¹³C label allows for the tracking of metabolites like pyruvate and lactate (B86563) in cellular energy metabolism studies, while the ¹⁵N label provides insights into nitrogen metabolism. vulcanchem.com
Chemical synthesis offers the flexibility to introduce isotopes at specific sites. For example, multi-step organic synthesis can start from precursors like acetic acid-¹³C₂ or pyruvic acid-¹³C, combined with ¹⁵N-labeled ammonia (B1221849) or other amine sources, to introduce the ¹³C label at the desired carbon positions and ¹⁵N at the amino group. Biosynthetic methods, such as microbial fermentation on media containing labeled precursors, can also yield isotopically enriched amino acids. smolecule.com However, chemical synthesis provides greater control over the site-specific placement of isotopes, which is crucial for advanced structural and functional studies.
A key consideration in these methodologies is the prevention of isotope scrambling, where isotopes migrate to unintended positions within the molecule. Maintaining high isotopic purity is essential for the utility of the final product in sensitive analytical applications like NMR and mass spectrometry.
N-Fmoc Protection Protocols for Isotopic L-Alanine Precursors
The N-Fmoc (9-fluorenylmethyloxycarbonyl) group is a crucial protecting group in peptide synthesis, valued for its stability and its selective removal under basic conditions. chemimpex.com The protection of isotopically labeled L-alanine follows established protocols, typically involving the reaction of the amino acid with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). chemicalbook.comnih.gov
One common procedure involves dissolving L-alanine in a mixed solvent system, such as water and dioxane, and adding sodium carbonate as a base. chemicalbook.com Fmoc-OSu is then introduced, and the reaction is stirred for several hours. chemicalbook.com Alternatively, Fmoc-Cl can be used in the presence of a base like N-methylmorpholine in an anhydrous solvent such as dichloromethane. The Fmoc group attaches to the nitrogen atom of the amino acid, forming a stable carbamate (B1207046) linkage that prevents unwanted reactions during subsequent peptide synthesis steps. It is important to note that the use of Fmoc-OSu can sometimes lead to the formation of Fmoc-β-Ala-OH as an impurity, which may require additional purification steps. nih.gov Microwave-assisted procedures have been developed to shorten reaction times and increase the efficiency of Fmoc protection for amino acids. nih.gov
Purification and Rigorous Characterization of L-ALANINE-N-FMOC (13C3; 15N)
Following synthesis and N-Fmoc protection, the resulting L-ALANINE-N-FMOC (13C3; 15N) must undergo rigorous purification and characterization to ensure it meets the high standards required for its intended applications. isotope.comajpamc.com Purification is often achieved through recrystallization. ajpamc.com For example, the crude product can be recrystallized from a solvent mixture like hexane/ethyl acetate (B1210297) to achieve high purity. Another method involves dissolving the Fmoc-amino acid in a solvent like toluene, heating to dissolve, and then cooling to allow the purified product to crystallize. ajpamc.com The purified product is then typically dried under vacuum. ajpamc.com
The characterization of the final product is a critical step to confirm its identity, purity, and isotopic enrichment. isotope.com A combination of analytical techniques is employed:
Mass Spectrometry (MS) is used to verify the molecular weight of the compound, which will be higher than the unlabeled counterpart due to the presence of the heavier isotopes, and to confirm the level of isotopic enrichment. isotope.comvulcanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁵N NMR) is essential for confirming the chemical structure and the specific positions of the isotopic labels. vulcanchem.comnih.gov The distinct chemical shifts of the ¹³C and ¹⁵N nuclei provide unambiguous evidence of successful labeling. nih.gov
High-Performance Liquid Chromatography (HPLC) is used to assess the chemical purity of the compound, ensuring the absence of starting materials and byproducts. ajpamc.com
Commercial preparations of isotopically labeled Fmoc-amino acids typically specify a chemical purity of ≥95-98% and an isotopic enrichment of ≥98-99 atom %. isotope.comckisotopes.comisotope.com
Data Tables
Table 1: Synthetic Methodologies for Isotopic L-Alanine
| Method | Key Features | Precursors | Outcome |
|---|---|---|---|
| Enzymatic Reductive Amination | High stereoselectivity | ¹³C-labeled pyruvate, ¹⁵N-labeled ammonium source | Enantiomerically pure L-Alanine (13C3; 15N) |
| Asymmetric Hydrogenation | High enantiomeric excess | N-Acetyl-2,3-dehydroamino acid esters, chiral rhodium catalysts | Isotopically labeled L-Alanine |
| Alkylation of Chiral Precursor tandfonline.com | High stereochemical integrity | Labeled N-(diphenylmethylene) glycinyl camphor sultam | Labeled L-Alanine and other amino acids |
Table 2: Characterization of L-ALANINE-N-FMOC (13C3; 15N)
| Analytical Technique | Purpose | Typical Specification |
|---|---|---|
| Mass Spectrometry (MS) isotope.com | Confirm molecular weight and isotopic enrichment | Isotopic enrichment ≥98-99% |
| NMR Spectroscopy vulcanchem.comnih.gov | Confirm chemical structure and label positions | Unambiguous signals for ¹³C and ¹⁵N |
| HPLC ajpamc.com | Assess chemical purity | Chemical purity ≥95-98% |
Advanced Spectroscopic and Spectrometric Applications of L Alanine N Fmoc 13c3; 15n Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of biomolecules at an atomic level. nih.gov The use of isotopically labeled compounds like L-ALANINE-N-FMOC (13C3; 15N) significantly enhances the capabilities of NMR. labmix24.com
High-Resolution ¹³C NMR Applications for Structural Elucidation
The incorporation of ¹³C at specific sites in a peptide or protein simplifies complex NMR spectra and provides precise structural information. nih.gov High-resolution ¹³C NMR is particularly sensitive to the local conformation of the peptide backbone and side chains. msu.edu
The chemical shifts of the ¹³C nuclei are highly dependent on the secondary structure of the peptide. For instance, the ¹³C chemical shift of the alpha-carbon (Cα) in an amino acid residue can indicate whether it is part of an α-helix or a β-sheet. By using L-ALANINE-N-FMOC (¹³C₃; ¹⁵N) in peptide synthesis, researchers can introduce ¹³C labels at specific alanine (B10760859) residues. nih.gov The analysis of the resulting ¹³C NMR spectra allows for the determination of local structural elements. msu.edu
Table 1: Illustrative ¹³C Chemical Shifts for Alanine in Different Secondary Structures
| Secondary Structure | Cα Chemical Shift (ppm) | Cβ Chemical Shift (ppm) |
|---|---|---|
| α-Helix | ~52.5 | ~17.0 |
| β-Sheet | ~49.5 | ~20.0 |
Note: These are typical chemical shift ranges and can vary based on the specific peptide sequence and experimental conditions.
¹⁵N NMR in Conformational and Dynamics Studies
¹⁵N NMR spectroscopy is a key tool for studying the conformation and dynamics of proteins and peptides. nih.govacs.org The ¹⁵N nucleus is sensitive to its local electronic environment, which is influenced by factors such as hydrogen bonding and solvent exposure. nih.gov By incorporating L-ALANINE-N-FMOC (¹³C₃; ¹⁵N) into a peptide, a ¹⁵N label is introduced into the amide backbone at the alanine position. nih.gov
Changes in the ¹⁵N chemical shift can indicate conformational changes in the peptide backbone. nih.gov Furthermore, relaxation parameters, such as the longitudinal relaxation time (T1) and the transverse relaxation time (T2), provide information about the mobility of the peptide backbone on different timescales. utoronto.ca This is crucial for understanding protein folding, stability, and function.
Multidimensional and Heteronuclear NMR Techniques for Isotopic Tracing
Multidimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for resolving and assigning NMR signals in complex biomolecules. acs.orgmeihonglab.com The use of doubly labeled compounds like L-ALANINE-N-FMOC (¹³C₃; ¹⁵N) is particularly advantageous for these techniques. nih.gov
HSQC: An HSQC experiment correlates the chemical shifts of a ¹⁵N nucleus with its directly attached proton. In a peptide labeled with ¹⁵N-alanine, this provides a specific signal for the amide proton of that residue, simplifying spectral assignment.
HMBC: An HMBC experiment correlates the chemical shifts of a ¹³C nucleus with protons that are two or three bonds away. This can be used to link different parts of the amino acid and adjacent residues, aiding in sequential assignment of the peptide backbone. acs.org
SQ/DQ/SQ: Single Quantum/Double Quantum/Single Quantum (SQ/DQ/SQ) coherence experiments are used to probe through-bond connectivities between adjacent ¹³C nuclei, which is invaluable for tracing the carbon backbone in uniformly labeled molecules.
These techniques, when applied to peptides synthesized with L-ALANINE-N-FMOC (¹³C₃; ¹⁵N), enable detailed isotopic tracing to map out the structure and connectivity of the molecule. nih.gov
Solid-State NMR for Investigating Biomolecular Systems
Solid-state NMR (ssNMR) is a powerful technique for studying insoluble or non-crystalline biomolecular systems, such as amyloid fibrils and membrane-bound peptides. nih.govnih.gov Isotopic labeling with ¹³C and ¹⁵N is often a prerequisite for ssNMR studies to enhance sensitivity and provide site-specific information. nih.govnih.gov
L-ALANINE-N-FMOC (¹³C₃; ¹⁵N) can be used to introduce isotopic labels into peptides that are then studied in a solid or semi-solid state. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) and Rotational Echo Double Resonance (REDOR) are used to obtain high-resolution spectra and measure internuclear distances, respectively. msu.edu These measurements provide crucial constraints for determining the three-dimensional structure of the peptide assembly.
Methyl-Specific Labeling Experiments in Protein NMR
For large proteins, spectral overlap can be a significant challenge. cortecnet.com Methyl-specific labeling, where only the methyl groups of certain amino acids (Alanine, Valine, Leucine, Isoleucine) are ¹³C-labeled in an otherwise deuterated protein, is a powerful strategy to overcome this problem. nih.govisotope.com The methyl groups of alanine are particularly useful probes due to their proximity to the protein backbone. isotope.comnih.gov
L-ALANINE-N-FMOC (¹³C₃; ¹⁵N) can be used as a precursor for the synthesis of ¹³CH₃-labeled alanine, which is then incorporated into proteins. nih.gov The resulting ¹H-¹³C correlation spectra (like HSQC) are greatly simplified, showing only signals from the labeled methyl groups. isotope.com This allows for the study of structure, dynamics, and interactions in very large protein complexes. cortecnet.com
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone of proteomics, providing information on the mass, sequence, and abundance of proteins and peptides. oup.com The use of stable isotope-labeled internal standards is the gold standard for accurate quantification in MS-based proteomics. shoko-sc.co.jp
L-ALANINE-N-FMOC (¹³C₃; ¹⁵N) is used to synthesize isotopically labeled peptides that serve as internal standards. isotope.com These "heavy" peptides have a known mass shift compared to their "light" (unlabeled) counterparts. By adding a known amount of the heavy peptide to a biological sample, the amount of the endogenous light peptide can be accurately quantified by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrometer. This technique, known as Stable Isotope Dilution Mass Spectrometry (SID-MS), is widely used in quantitative proteomics. chempep.com
Table 2: Mass Shift for L-ALANINE-N-FMOC (¹³C₃; ¹⁵N) Labeled Peptide Fragments
| Isotopic Label | Mass Increase (Da) |
|---|---|
| ¹³C₃ | +3 |
| ¹⁵N | +1 |
The predictable mass shift allows for the clear differentiation of labeled and unlabeled peptides in the mass spectrum, enabling precise and reliable quantification. researchgate.netcreative-proteomics.com
Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Proteomics
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard method for achieving high-accuracy quantitative measurements. In the field of proteomics, it involves the addition of a known quantity of a stable isotope-labeled analogue of the target analyte to a sample. L-ALANINE-N-FMOC (¹³C₃; ¹⁵N) is a critical precursor for creating these labeled analogues, which are typically synthetic peptides that mirror a unique peptide sequence from the protein of interest. isotope.comsigmaaldrich.com
These heavy-labeled peptides, synthesized using building blocks like L-ALANINE-N-FMOC (¹³C₃; ¹⁵N), are introduced into a biological sample, such as plasma or cell lysate, at a known concentration. ckgas.com During mass spectrometric analysis, the instrument detects both the naturally occurring "light" peptide and the "heavy" isotope-labeled internal standard. Because the two forms have virtually identical physicochemical properties (e.g., ionization efficiency and chromatographic retention time), any sample loss or variation during sample preparation and analysis affects both equally. qyaobio.com By comparing the signal intensity ratio of the heavy to the light peptide, the absolute quantity of the endogenous protein can be determined with high precision and accuracy. researchgate.net The high isotopic purity of L-ALANINE-N-FMOC (¹³C₃; ¹⁵N) is crucial for minimizing signal overlap and ensuring the accuracy of quantification. isotope.comisotope.com
Table 1: Properties of L-ALANINE-N-FMOC (¹³C₃; ¹⁵N) This table summarizes the key properties of the isotopically labeled compound used in the synthesis of standards for IDMS.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 315.30 | isotope.comisotope.com |
| Isotopic Enrichment | ¹³C, 99%; ¹⁵N, 99% | isotope.comisotope.com |
| Chemical Purity | ≥95% | isotope.comeurisotop.com |
| Protecting Group | N-Fmoc | isotope.comsigmaaldrich.com |
| Primary Application | Synthesis of isotope-labeled peptides for MS-based protein quantitation | isotope.comisotope.com |
LC-MS/MS and GC-MS Applications in Metabolomics and Proteomics
The derivatives of L-ALANINE-N-FMOC (¹³C₃; ¹⁵N) are indispensable tools in workflows involving Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
In proteomics , LC-MS/MS is the predominant platform for quantitative studies. Stable isotope-labeled peptides synthesized with L-ALANINE-N-FMOC (¹³C₃; ¹⁵N) are used as internal standards in targeted proteomics assays such as Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM). shoko-sc.co.jp These methods allow for the highly sensitive and specific quantification of tens to hundreds of proteins in complex biological matrices. For instance, a research application involved synthesizing a peptide containing ¹³C₃-labeled alanine (derived from L-ALANINE-N-FMOC (¹³C₃; ¹⁵N)) to serve as an internal standard for the targeted LC-PRM/MS analysis of clinical samples. shoko-sc.co.jp The labeled standard helps to correct for matrix effects and variability in instrument response, ensuring reliable quantification. isotope.comshoko-sc.co.jp
In metabolomics , while the FMOC-protected form is primarily for peptide synthesis, the underlying labeled alanine is valuable for metabolic flux analysis and the quantification of free amino acids. ckgas.com For GC-MS analysis of amino acids in biological fluids like urine or plasma, samples are first deproteinized, and the amino acids are then chemically derivatized to increase their volatility. d-nb.infocore.ac.uk A known amount of ¹³C₃, ¹⁵N-L-alanine (obtained after hydrolysis of a standard) can be spiked into the sample to act as an internal standard for the precise quantification of endogenous alanine. d-nb.info
Table 2: Research Applications in LC-MS/MS and GC-MS This table provides examples of how L-ALANINE-N-FMOC (¹³C₃; ¹⁵N) derivatives are applied in mass spectrometry-based research.
| Research Area | Technique | Application of Labeled Alanine Derivative | Research Finding | Source |
|---|---|---|---|---|
| Proteomics | LC-PRM/MS | Synthesis of a labeled peptide (AYNVTQAFGR) with ¹³C₃ at Alanine. | Used as an internal standard for the targeted analysis of viral proteins in clinical nasopharyngeal swab samples. | shoko-sc.co.jp |
| Metabolomics | GC-MS | Use of stable isotope-labeled alanine as an internal standard. | Enables absolute quantification of amino acid concentrations in biological fluids, with improved reproducibility compared to using a single non-related internal standard. | d-nb.infocore.ac.uk |
Isotope Ratio Mass Spectrometry (IRMS) for Compound-Specific Isotopic Analysis
Compound-Specific Isotope Analysis (CSIA) using Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the natural abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) in individual compounds within a complex mixture. vliz.benih.gov This information can provide insights into the origins of food, metabolic pathways, and trophic dynamics in ecosystems. vliz.benih.gov The analysis of amino acids by CSIA typically involves Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). nih.govnih.gov
For CSIA of amino acids from a protein, the protein is first hydrolyzed to release the constituent amino acids. Direct analysis of these amino acids by GC is not feasible due to their low volatility. Therefore, a crucial step is the chemical derivatization of the free amino acids to form volatile esters. nih.govucdavis.edu Common derivatization methods include conversion to N-acetylisopropyl (NAIP) esters or trimethylsilyl (B98337) (TMS) derivatives. nih.govresearchgate.net
In this context, if a peptide synthesized with L-ALANINE-N-FMOC (¹³C₃; ¹⁵N) were to be analyzed, the Fmoc group would be removed during the initial protein/peptide hydrolysis step. The resulting free L-alanine, now carrying the ¹³C₃ and ¹⁵N labels, would then be derivatized along with the other amino acids before being introduced into the GC-C-IRMS system. The instrument would measure the isotope ratios of the resulting N₂ and CO₂ gases produced after combustion of the derivatized alanine.
Table 3: Derivatization Methods for Amino Acid Analysis by GC-C-IRMS This table outlines common derivatization techniques used to prepare amino acids for compound-specific isotope analysis.
| Derivatization Method | Reagents | Description | Source |
|---|---|---|---|
| N-acetylisopropyl (NAIP) esters | Acetyl chloride/Isopropanol, Methylene chloride/Pyridine | A two-step process creating N-acetylisopropyl ester derivatives of amino acids. | researchgate.net |
| Trimethylsilylation (TMS) | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylchlorosilane (TMCS) | A method that replaces active hydrogens with a trimethylsilyl group, making the amino acid volatile. | nih.gov |
| N-acetyl methyl esters (NACME) | Methanolic HCl, Acetic anhydride/Pyridine | Amino acids are derivatized to N-acetyl methyl esters for GC suitability. | ucdavis.edu |
Quantitative Proteomic Analysis using Stable Isotope-Labeled Peptide Standards
One of the most robust methods for absolute protein quantification is the use of stable isotope-labeled (SIL) peptides as internal standards, a strategy often referred to as AQUA (Absolute QUAntification). qyaobio.com L-ALANINE-N-FMOC (¹³C₃; ¹⁵N) is a key reagent for the solid-phase synthesis of these AQUA peptides. isotope.comsigmaaldrich.com
The process involves selecting a proteotypic peptide—a peptide that is unique to the protein of interest and is readily detected by mass spectrometry. A synthetic version of this peptide is then produced, incorporating one or more stable isotope-labeled amino acids, such as those derived from L-ALANINE-N-FMOC (¹³C₃; ¹⁵N). qyaobio.comckgas.com This "heavy" peptide is meticulously quantified and then spiked into a biological sample prior to enzymatic digestion or analysis. shoko-sc.co.jp
During LC-MS/MS analysis, the heavy AQUA peptide co-elutes with its light, endogenous counterpart. Since they are chemically identical, they exhibit the same behavior throughout the analytical process. qyaobio.com The mass spectrometer can differentiate them based on their mass difference. By comparing the integrated signal intensity (peak area) of the native peptide to that of the known amount of the spiked heavy peptide, a precise and absolute concentration of the native peptide, and by inference its parent protein, can be calculated. qyaobio.comshoko-sc.co.jp This approach effectively normalizes for variability in digestion efficiency, LC separation, and MS ionization, making it a cornerstone of targeted quantitative proteomics for applications like biomarker validation. isotope.comshoko-sc.co.jp
Table 4: Case Study: Quantification of ATP7B Protein This table summarizes a research example where a stable isotope-labeled peptide was used for absolute protein quantification.
| Target Protein | Surrogate Peptide | Labeled Amino Acid Used in Synthesis | Method | Application | Source |
|---|---|---|---|---|---|
| ATP7B | ATHVGNDTTLAQIVK | ¹³C₆,¹⁵N₂-L-lysine (Illustrative of the approach; other labeled amino acids like ¹³C₃-Alanine are also used) | Immunoaffinity-based LC-MRM/MS | Quantified the copper-transporting ATPase 2 (ATP7B) protein in dried blood spot samples for Wilson's disease research. | shoko-sc.co.jp |
Applications in Metabolic Pathway Elucidation and Flux Analysis
Tracing Carbon and Nitrogen Fluxes in Complex Biological Networks
The dual labeling of L-Alanine with ¹³C and ¹⁵N provides a robust tool for simultaneously quantifying the flow of carbon and nitrogen through cellular metabolic networks. nih.gov This is a significant advantage over single-isotope labeling, as it offers a more comprehensive view of how these essential elements are utilized and partitioned. When introduced into a biological system, the labeled alanine (B10760859) is metabolized, and its isotopic signature is transferred to a variety of downstream metabolites.
By using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can measure the isotopic enrichment in these downstream products, such as pyruvate (B1213749) and glutamate (B1630785). This data allows for the calculation of metabolic fluxes, which are the rates of conversion between metabolites. medchemexpress.comcreative-proteomics.com This approach has been pivotal in mapping the contributions of amino acids to central carbon and nitrogen metabolism. For instance, studies in Mycobacterium bovis BCG using ¹³C and ¹⁵N co-labeling established glutamate as the central hub of nitrogen metabolism. nih.gov The ability to track both atomic species concurrently provides a more constrained and accurate model of metabolic activity, revealing the interconnectedness of pathways like amino acid biosynthesis, nucleotide synthesis, and central carbon metabolism. nih.govresearchgate.net
Elucidation of Specific Metabolic Pathways (e.g., Glucose-Alanine Cycle, TCA Cycle Intermediates)
The use of isotopically labeled alanine is fundamental to clarifying the activity and regulation of specific metabolic pathways.
Glucose-Alanine Cycle: L-Alanine (¹³C₃; ¹⁵N) is used to investigate the glucose-alanine cycle, a critical pathway for transporting nitrogen from peripheral tissues (like muscle) to the liver in a non-toxic form. nih.gov In the liver, the labeled alanine can be converted back to pyruvate for gluconeogenesis, while the ¹⁵N is transferred to other molecules. Tracking the ¹³C and ¹⁵N labels helps quantify the rate of this cycle and its contribution to maintaining glucose homeostasis. nih.gov
TCA Cycle Intermediates: Alanine is readily converted to pyruvate, which is a key entry point into the tricarboxylic acid (TCA) cycle. Research using ¹³C-labeled alanine has demonstrated its substantial oxidative metabolism and its ability to enhance glucose metabolism. nih.gov In one study with a clonal pancreatic beta-cell line, ¹³C NMR was used to show that labeled alanine led to the time-dependent production of labeled glutamate and aspartate, which are directly derived from the TCA cycle intermediate α-ketoglutarate and oxaloacetate, respectively. nih.gov This demonstrates alanine's role not just as a building block for protein, but as a significant fuel source and an anaplerotic substrate that replenishes TCA cycle intermediates. nih.govnih.gov The analysis of labeling patterns in these amino acids provides detailed insights into the activity of the TCA cycle. nih.gov
The table below illustrates how labeled alanine can be used to trace key metabolic conversions.
Table 1: Tracing L-Alanine Metabolism through Key Pathways| Tracer | Initial Metabolite | Key Conversion | Resulting Labeled Metabolite(s) | Pathway Investigated |
|---|---|---|---|---|
| L-Alanine (¹³C₃) | Pyruvate (¹³C₃) | Pyruvate Dehydrogenase | Acetyl-CoA (¹³C₂) | TCA Cycle Entry |
| L-Alanine (¹³C₃) | Pyruvate (¹³C₃) | Pyruvate Carboxylase | Oxaloacetate (¹³C₃) | Anaplerosis / Gluconeogenesis |
| L-Alanine (¹⁵N) | Pyruvate | Alanine Transaminase | Glutamate (¹⁵N) | Nitrogen Metabolism / Amino Acid Synthesis |
| L-Alanine (¹³C₃; ¹⁵N) | Pyruvate (¹³C₃) & Glutamate (¹⁵N) | Multiple Steps | Glucose, other Amino Acids | Glucose-Alanine Cycle, Central Metabolism |
Quantitative Metabolic Flux Analysis (MFA) Methodologies Utilizing Isotopic Enrichment
Quantitative Metabolic Flux Analysis (MFA) is a powerful methodology used to determine the rates of intracellular metabolic reactions. researchgate.netsci-hub.se The use of stable isotope tracers like L-ALANINE-N-FMOC (¹³C₃; ¹⁵N) is central to modern MFA. medchemexpress.com The general workflow involves several key steps:
Isotope Labeling Experiment: Cells or organisms are cultured in a medium containing the ¹³C and ¹⁵N labeled substrate until they reach an isotopic steady state. nih.gov
Metabolite Extraction and Analysis: Intracellular metabolites are harvested, and their mass isotopomer distributions (the relative abundances of molecules with different numbers of heavy isotopes) are measured using MS or NMR. sci-hub.se
Computational Modeling: A stoichiometric model of the organism's metabolic network is constructed. This model, combined with the measured labeling data and extracellular flux rates (e.g., substrate uptake and product secretion), is used to computationally infer the intracellular fluxes. nih.govsci-hub.se
The dual labeling with ¹³C and ¹⁵N enhances the precision of MFA by providing more constraints on the computational model, a technique often referred to as ¹³C¹⁵N-MFA. nih.gov This integrated approach allows for the simultaneous quantification of both carbon and nitrogen fluxes, providing a more holistic and accurate picture of cellular metabolism than ¹³C-MFA alone. nih.govmedchemexpress.com It can resolve the bidirectionality of certain reactions and improve the understanding of notoriously complex nodes in central metabolism. nih.govresearchgate.net
Isotope Labeling Kinetics for Dynamic Metabolic Pathway Studies
While steady-state MFA provides a snapshot of metabolic fluxes, many biological processes are dynamic. Isotope Labeling Kinetics, sometimes referred to as dynamic MFA or Stable Isotope Labeling Kinetics (SILK™), measures the rate at which isotopic labels are incorporated into metabolites over time. chemie-brunschwig.ch This provides crucial information about the dynamics of metabolic networks and the turnover rates of metabolite pools. creative-proteomics.comchemie-brunschwig.ch
By introducing a tracer like L-ALANINE-N-FMOC (¹³C₃; ¹⁵N) and taking samples at multiple time points, researchers can observe how quickly the ¹³C and ¹⁵N labels propagate through a pathway. This kinetic data is essential for understanding how cells respond to environmental changes or genetic perturbations. For example, some studies have noted that ¹³C incorporation into amino acids can occur at a different timescale than ¹⁵N incorporation, allowing for a time-deconvolution of carbon and nitrogen fluxes. nih.gov This dynamic approach is particularly valuable for studying complex systems with slow turnover rates, such as protein metabolism in mammalian tissues. chemie-brunschwig.chckgas.com
Compartmentalization of Metabolic Processes using Isotopic Tracers
In eukaryotic cells, metabolic pathways are often segregated into different organelles, such as the mitochondria and cytosol. L-Alanine labeled with both ¹³C and ¹⁵N is a valuable tool for investigating this metabolic compartmentalization. Because different enzymatic reactions involving alanine and its derivatives occur in distinct subcellular locations, the resulting labeling patterns of metabolites can reveal the relative activity of these compartmentalized pathways.
For instance, research using dual-labeled alanine in cerebral tissue has provided insights into metabolic compartmentation that were not accessible with single-isotope tracers. Similarly, studies in pancreatic β-cells have used ¹³C-labeled alanine to probe the relationship between cytosolic glycolysis and mitochondrial TCA cycle activity, which is crucial for insulin (B600854) secretion. nih.gov By analyzing the isotopic signatures of metabolites known to be specific to certain compartments, researchers can model the flux of substrates between them, shedding light on how cellular architecture organizes and regulates metabolism.
Applications in Protein and Peptide Research
Solid-Phase Peptide Synthesis (SPPS) with Isotopic Precursors
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides in a laboratory setting. peptide.com The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. peptide.com The use of isotopically labeled amino acid precursors, such as L-ALANINE-N-FMOC (13C3; 15N), within the SPPS framework allows for the creation of peptides with site-specific isotopic enrichment. nih.gov
The Fmoc protecting group is instrumental in this process. It shields the amino group of the alanine (B10760859) from unwanted chemical reactions during the coupling of the next amino acid in the sequence. chempep.com This group is stable under the acidic conditions used to remove other protecting groups but can be readily cleaved by a base, typically piperidine, to allow for the next coupling cycle. chempep.com This orthogonal protection strategy is a hallmark of modern SPPS. chempep.com
The incorporation of L-ALANINE-N-FMOC (13C3; 15N) into a custom peptide sequence follows the standard Fmoc-based SPPS protocol. shoko-sc.co.jpuci.edu The process begins with the selection of a suitable solid support resin, which is then functionalized with the first amino acid of the desired peptide sequence. uci.edu The synthesis proceeds through cycles of deprotection and coupling.
In the coupling step involving the labeled alanine, L-ALANINE-N-FMOC (13C3; 15N) is activated and then added to the resin, where it forms a peptide bond with the deprotected N-terminus of the growing peptide chain. shoko-sc.co.jp The use of an excess of the labeled amino acid and coupling reagents helps to ensure the reaction goes to completion. luxembourg-bio.com The ability to introduce a ¹³C and ¹⁵N labeled alanine at a specific position in the peptide sequence is invaluable for a variety of analytical applications. lifetein.com
Table 1: General Steps for Incorporating L-ALANINE-N-FMOC (13C3; 15N) in SPPS
| Step | Description | Key Reagents |
| 1. Resin Preparation | The solid support resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF). | DMF |
| 2. Deprotection | The Fmoc protecting group is removed from the N-terminus of the resin-bound peptide. | 20% Piperidine in DMF |
| 3. Washing | The resin is thoroughly washed to remove excess deprotection reagent and byproducts. | DMF, Isopropanol |
| 4. Coupling | L-ALANINE-N-FMOC (13C3; 15N) is activated and coupled to the free N-terminus. | L-ALANINE-N-FMOC (13C3; 15N), Coupling agents (e.g., HCTU), Base (e.g., DIEA) |
| 5. Washing | The resin is washed to remove excess activated amino acid and coupling reagents. | DMF |
| 6. Repeat | The cycle of deprotection, washing, and coupling is repeated for subsequent amino acids. | - |
| 7. Cleavage | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) with scavengers |
While traditional methods like the ninhydrin (B49086) test can be used to qualitatively monitor the completion of coupling reactions in SPPS by detecting free amines, the presence of isotopic labels offers more sophisticated monitoring capabilities. ias.ac.inejbiotechnology.info The mass difference introduced by the ¹³C and ¹⁵N isotopes allows for the use of mass spectrometry to track the incorporation of the labeled amino acid.
By cleaving a small sample of the resin-bound peptide at various stages of the synthesis, matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be employed to verify the mass of the growing peptide chain. The observed mass should correspond to the expected mass of the sequence, including the mass shift from the incorporated L-ALANINE-N-FMOC (13C3; 15N). This provides a direct confirmation of successful coupling and peptide elongation. Any deviation from the expected mass could indicate incomplete coupling or other side reactions, allowing for the optimization of the synthesis protocol in real-time. Furthermore, the purity of the final isotopically labeled peptide product can be assessed with high accuracy using techniques like liquid chromatography-mass spectrometry (LC-MS). lifetein.com
Protein Structure and Conformational Dynamics Determination
Stable isotope labeling is a powerful technique for studying the structure and dynamics of proteins using NMR spectroscopy. sigmaaldrich.com By introducing ¹³C and ¹⁵N isotopes into a protein, researchers can overcome the challenges of resonance overlap that are common in the NMR spectra of large biomolecules. nih.gov
A critical first step in any NMR-based structural study is the assignment of the observed NMR signals (resonances) to specific atoms within the protein. nih.gov The incorporation of ¹³C and ¹⁵N labeled alanine can greatly facilitate this process. nih.govmeihonglab.com Multidimensional NMR experiments, such as 3D NCACB, can be used to correlate the nitrogen and carbon atoms within a single amino acid residue. nih.gov
When L-ALANINE-N-FMOC (13C3; 15N) is used in the synthesis of a peptide that is then used to produce a protein (e.g., through ligation), the labeled alanine provides a unique set of NMR signals that can be more easily identified and assigned. nih.govmeihonglab.com This is particularly useful for large proteins where spectral overlap is a significant problem. researchgate.net The known chemical shifts of alanine's carbons (Cα and Cβ) and nitrogen, coupled with the connectivity information from the NMR experiments, allow for the unambiguous assignment of the resonances associated with that specific alanine residue in the protein's sequence. nih.govmeihonglab.com
Table 2: Typical ¹³C and ¹⁵N Chemical Shift Ranges for Alanine in Proteins
| Atom | Chemical Shift Range (ppm) |
| ¹⁵N (Amide) | 110 - 135 |
| ¹³Cα | 45 - 60 |
| ¹³Cβ | 15 - 25 |
| ¹³C' (Carbonyl) | 170 - 180 |
Isotope-edited NMR techniques are invaluable for studying the dynamic behavior of proteins, including conformational changes and interactions with other molecules. sigmaaldrich.com By selectively labeling a protein with ¹³C and ¹⁵N, it is possible to design NMR experiments that only detect the signals from the labeled parts of the molecule.
Protein Turnover and Synthesis Rate Determination
The rate at which proteins are synthesized and degraded, known as protein turnover, is a fundamental biological process. Stable isotope labeling provides a powerful method for measuring these rates in living cells or organisms. nih.gov
By introducing a ¹⁵N-labeled amino acid, such as L-alanine derived from L-ALANINE-N-FMOC (13C3; 15N) after deprotection and delivery to cells, into the cellular environment, newly synthesized proteins will incorporate this "heavy" amino acid. nih.gov Over time, the proportion of labeled to unlabeled protein can be measured using mass spectrometry. nih.gov
The fractional synthesis rate (FSR) of a specific protein can be calculated by analyzing the mass isotopomer distribution of peptides derived from that protein. nih.gov The incorporation of ¹⁵N from the labeled alanine results in a shift in the mass spectrum of the peptide. By quantifying the relative intensities of the labeled (newly synthesized) and unlabeled (pre-existing) peptide signals, the rate of protein synthesis can be determined. nih.gov This approach has been applied to study protein dynamics in various biological systems, from cell cultures to whole organisms.
Measurement of Protein Synthesis Rates via Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for the quantitative analysis of proteomes. creative-proteomics.com The standard SILAC method involves growing two cell populations in identical media, except one medium contains a "light" (naturally abundant) form of an essential amino acid (e.g., L-arginine), while the other contains a "heavy" (stable isotope-labeled) version. wikipedia.org Over several cell divisions, the heavy amino acid is fully incorporated into all newly synthesized proteins. nih.gov By combining protein lysates from the two populations, the relative abundance of each protein can be determined by comparing the mass spectrometry signal intensities of the heavy and light peptide pairs. wikipedia.org
A variation of this method, known as pulsed SILAC (pSILAC) or dynamic SILAC, is specifically designed to measure the rates of protein synthesis and degradation. wikipedia.orgcreative-proteomics.com In a pSILAC experiment, cells are grown in standard "light" medium and then switched to a "heavy" medium for a short period. nih.gov The rate of incorporation of the heavy amino acid reflects the de novo protein synthesis rate. creative-proteomics.comnih.gov
While SILAC and pSILAC typically rely on metabolic labeling, L-ALANINE-N-FMOC (¹³C₃; ¹⁵N) plays a critical role by enabling the synthesis of labeled peptide standards. isotope.com These synthetic peptides, with a known concentration and isotopic enrichment, are spiked into complex protein samples. They serve as internal standards for the absolute quantification of the corresponding native protein, thereby refining the accuracy of protein synthesis measurements derived from SILAC experiments.
Table 1: Comparison of SILAC Methodologies
| Feature | Standard SILAC | Pulsed SILAC (pSILAC) |
|---|---|---|
| Primary Goal | Relative protein quantification between different cell states. | Measurement of protein synthesis and degradation rates (turnover). creative-proteomics.com |
| Labeling Strategy | Cells are grown to full incorporation in separate "light" and "heavy" media. nih.gov | Cells are switched from "light" to "heavy" media for a short duration (pulse). wikipedia.orgnih.gov |
| Measurement | Ratio of heavy to light peptide signals indicates relative protein abundance. wikipedia.org | The rate of increase in the heavy signal and decrease in the light signal over time are measured. nih.gov |
| Role of L-ALANINE-N-FMOC (¹³C₃; ¹⁵N) | Used to synthesize peptide standards for absolute protein quantification, complementing relative data. | Used to synthesize standards to precisely quantify the amount of newly synthesized protein. isotope.com |
Analysis of Protein Degradation Pathways using Pulse-Chase Labeling
Pulse-chase analysis is a classic technique used to study the fate of a population of molecules over time, including protein maturation, transport, and degradation. springernature.comconductscience.com The experiment consists of two phases:
Pulse: Cells are briefly exposed to a labeled precursor—traditionally a radioactive amino acid like ³⁵S-methionine—which is incorporated into newly synthesized proteins. uu.nlnih.gov
Chase: The labeled precursor is removed and replaced with an excess of the unlabeled form. This prevents further incorporation of the label. nih.gov
By collecting and analyzing samples at various time points during the chase phase, researchers can track the disappearance of the labeled protein, allowing for the determination of its half-life and providing insights into its degradation pathway. springernature.comnih.govresearchgate.net
Stable isotopes offer a non-radioactive alternative for pulse-chase experiments. In this approach, cells can be pulsed with a heavy amino acid. The decay of the "heavy" labeled protein pool is then monitored over time during the chase with "light" amino acids. L-ALANINE-N-FMOC (¹³C₃; ¹⁵N) is instrumental in this context for creating high-purity, isotopically labeled peptide standards. These standards are essential for accurately quantifying the amount of the target protein remaining at each time point of the chase via mass spectrometry, thereby enabling precise calculation of protein degradation rates. isotope.com
Site-Specific and Amino Acid-Type Selective Isotopic Labeling Strategies in Proteins
Reducing the complexity of protein spectra in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy is crucial, especially for large proteins. nih.gov Selective isotopic labeling strategies, where only specific amino acid types or specific sites within a protein are labeled, are employed to achieve this simplification. nih.govckisotopes.com
Amino Acid-Type Selective Labeling: This approach involves enriching a defined set of amino acid types with stable isotopes (e.g., ¹³C, ¹⁵N). nih.gov A common method is to use auxotrophic bacterial strains, which cannot synthesize a particular amino acid and must acquire it from the growth medium. By supplementing the minimal medium with a labeled version of that amino acid, it becomes specifically incorporated into the expressed protein. nih.gov Another strategy, known as reverse labeling, involves growing the host on a fully labeled medium while supplementing it with one or more unlabeled amino acids. ckisotopes.com
Site-Specific Labeling: This is a more precise technique where one or more labeled amino acids are incorporated at specific, predetermined positions in the polypeptide chain. nih.gov This provides an unparalleled level of detail for studying protein structure and function. While it can sometimes be achieved in vivo using specialized genetic systems, the most direct and versatile method for site-specific labeling is through chemical synthesis. uni-konstanz.desigmaaldrich.com
This is the primary application for L-ALANINE-N-FMOC (¹³C₃; ¹⁵N). isotope.comadvancedchemtech.com Using solid-phase peptide synthesis (SPPS), this protected and labeled amino acid can be incorporated at any desired alanine position within a synthetic peptide or a small protein. This allows researchers to place an isotopic probe at a functionally critical site, such as an enzyme's active site or a protein-protein interaction interface, to study its local environment, dynamics, and interactions with ligands. uni-konstanz.de
Table 2: Overview of Selective Labeling Strategies
| Strategy | Description | Common Method(s) | Role of L-ALANINE-N-FMOC (¹³C₃; ¹⁵N) |
|---|---|---|---|
| Amino Acid-Type Selective | All instances of one or more amino acid types (e.g., all alanines) are isotopically labeled. nih.gov | Use of auxotrophic expression hosts; supplementation of growth media. nih.gov | Not directly used; free L-Alanine (¹³C₃; ¹⁵N) would be used instead. |
| Site-Specific | One or more amino acids at specific, predetermined positions are labeled. nih.gov | Solid-phase peptide synthesis (SPPS); specialized in vivo incorporation systems. uni-konstanz.desigmaaldrich.com | Key reagent for incorporating a labeled alanine at a precise location via SPPS. isotope.com |
Methodological Advancements and Emerging Research Frontiers
Development of Novel Isotope Labeling Strategies for Complex Biomolecules
The use of isotopically labeled amino acids has revolutionized the study of proteins and their functions. pharmiweb.comchempep.com L-ALANINE-N-FMOC (13C3; 15N) plays a crucial role in the synthesis of isotope-labeled peptides, which serve as internal standards for highly accurate protein quantitation in mass spectrometry-based proteomics. isotope.com This protected amino acid, with its uniform labeling of all three carbon atoms with ¹³C and the nitrogen atom with ¹⁵N, provides a significant mass shift, facilitating clear differentiation from its unlabeled counterparts.
Novel labeling strategies are continually being developed to study increasingly complex biomolecules. One such strategy is "sparse labeling," where only specific types of amino acids are isotopically labeled. This approach is particularly useful for studying large proteins and glycoproteins in mammalian cells, where uniform labeling can be challenging and costly. nih.gov By incorporating specific labeled amino acids like L-ALANINE-N-FMOC (13C3; 15N) into proteins, researchers can simplify complex NMR spectra and focus on specific regions of interest. utoronto.ca Furthermore, selective methyl group protonation in otherwise deuterated proteins, often involving alanine (B10760859), is a key technique for studying the structure and dynamics of high-molecular-weight proteins by solution NMR. utoronto.ca
The development of segmental isotope labeling, where different segments of a protein are differentially labeled, allows for the study of large, multi-domain proteins that were previously intractable by NMR. utoronto.ca The Fmoc protecting group on L-ALANINE-N-FMOC (13C3; 15N) is instrumental in solid-phase peptide synthesis, the primary method for creating these precisely labeled peptide segments. advancedchemtech.com
Integration of L-ALANINE-N-FMOC (13C3; 15N) Based Methodologies with "Omics" Technologies (Metabolomics, Proteomics)
The integration of stable isotope labeling with "omics" technologies, such as proteomics and metabolomics, provides a systems-level view of cellular processes. L-ALANINE-N-FMOC (13C3; 15N) is a key reagent in quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In SILAC-based experiments, cells are grown in media containing either the "light" (unlabeled) or "heavy" (isotope-labeled) form of an amino acid. By mixing protein samples from different conditions and analyzing them by mass spectrometry, researchers can accurately quantify changes in protein abundance. nih.gov
The use of L-ALANINE-N-FMOC (13C3; 15N) to synthesize labeled peptides as internal standards is another critical application in quantitative proteomics. These standards are spiked into biological samples to provide absolute quantification of specific proteins, which is essential for biomarker discovery and validation. isotope.com
In metabolomics, stable isotope tracers are used to map metabolic pathways and quantify metabolic fluxes. While L-ALANINE-N-FMOC (13C3; 15N) itself is primarily used for peptide synthesis, the underlying labeled L-Alanine (¹³C₃, ¹⁵N) can be used as a tracer in metabolic studies. nih.gov By tracking the incorporation of the ¹³C and ¹⁵N isotopes into various metabolites, researchers can elucidate the flow of carbon and nitrogen through central metabolic pathways. nih.gov
| Technology | Application of L-ALANINE-N-FMOC (13C3; 15N) | Research Focus |
| Proteomics | Synthesis of isotope-labeled peptide standards | Absolute protein quantification, biomarker validation |
| Component for SILAC-based approaches | Relative protein quantification, dynamic proteome analysis | |
| Metabolomics | (As deprotected L-Alanine) Isotope tracer | Metabolic flux analysis, pathway mapping |
Computational Modeling and Isotope Tracing Simulations in Systems Biology
The data generated from isotope tracing experiments, including those using ¹³C and ¹⁵N labeled compounds, are often complex and require computational modeling for interpretation. frontiersin.org Metabolic Flux Analysis (MFA) is a computational framework that uses isotope labeling data to calculate the rates (fluxes) of metabolic reactions within a cell. nih.gov
Dual labeling with both ¹³C and ¹⁵N, as is present in L-ALANINE-N-FMOC (13C3; 15N), provides more constraints for MFA models, leading to more accurate and resolved flux estimates. nih.gov This is particularly important for studying the interplay between carbon and nitrogen metabolism. Computational platforms have been developed to analyze mass spectrometry data from such co-labeling experiments to quantify intracellular carbon and nitrogen fluxes simultaneously. biorxiv.org These models can track the interconversions of carbon and nitrogen atoms throughout the entire metabolic network. nih.gov
Simulations based on these models can predict the outcomes of isotope tracing experiments and help in designing optimal labeling strategies. By simulating the distribution of isotopic labels in a metabolic network, researchers can identify the most informative tracer to use for a specific biological question.
Automation and High-Throughput Approaches in Isotopic Analysis
The increasing demand for quantitative proteomics and metabolomics data has driven the need for automation and high-throughput approaches. Solid-phase peptide synthesis, the primary application of L-ALANINE-N-FMOC (13C3; 15N), has been successfully automated, allowing for the rapid and parallel synthesis of large numbers of labeled peptides. nih.gov This is crucial for creating peptide libraries for various applications, including drug discovery and diagnostics.
Automated liquid handling systems and mass spectrometers with high-throughput capabilities are essential for processing the large number of samples generated in modern "omics" studies. Integrated workflows that combine automated sample preparation with advanced mass spectrometry and data analysis pipelines are becoming increasingly common for quantitative proteome analysis. nih.gov These automated systems enhance reproducibility and reduce the time required for analysis.
Addressing Technical Challenges in Isotope Labeling and Detection
Despite the power of isotope labeling techniques, there are several technical challenges that researchers must address. One significant issue is metabolic scrambling, where the isotopic label from one amino acid is transferred to another through metabolic interconversions. nih.gov This can complicate the interpretation of mass spectrometry data and lead to inaccurate quantification. For instance, the label from alanine can be scrambled into other aliphatic amino acids through the pyruvate (B1213749) metabolic node. biorxiv.org
The chemical synthesis of isotopically labeled and protected amino acids like L-ALANINE-N-FMOC (13C3; 15N) can also present challenges. Ensuring high isotopic purity and avoiding the formation of byproducts is critical. For example, the use of Fmoc-OSu in the protection step can sometimes lead to the formation of Fmoc-β-Ala-OH as an impurity, which can be difficult to separate from the desired product. sci-hub.se
In mass spectrometry, the detection of labeled peptides can be complicated by overlapping isotope patterns from partially labeled peptides. nih.gov High-resolution mass spectrometers are often required to distinguish between different isotopologues and accurately determine the extent of label incorporation. nih.gov Furthermore, assigning peptide sequences to mass spectra can be challenging due to the presence of isobaric peptides (different sequences with the same mass) and the potential for false-positive identifications. curirx.com
Future Directions in Applying L-ALANINE-N-FMOC (13C3; 15N) for Biological Discoveries
The continued development of analytical technologies, particularly high-resolution mass spectrometry and NMR, will further expand the applications of stable isotope-labeled amino acids like L-ALANINE-N-FMOC (13C3; 15N). chempep.com The integration of isotope labeling data with other "omics" datasets, such as genomics and transcriptomics, will provide a more holistic understanding of biological systems.
Future research will likely focus on developing more sophisticated labeling strategies to probe dynamic cellular processes in real-time. This includes the use of pulsed SILAC (pSILAC) to monitor protein synthesis and turnover rates with greater temporal resolution. nih.gov The combination of metabolic and chemical labeling techniques is also a promising area for increasing the multiplexing capabilities of quantitative proteomics experiments. nih.gov
As our understanding of the complexities of cellular metabolism grows, the demand for precisely labeled tracers like ¹³C and ¹⁵N co-labeled alanine will increase. These tracers will be instrumental in building more comprehensive and predictive computational models of cellular function, ultimately leading to new insights into health and disease.
Q & A
Basic Research Questions
Q. What are the primary synthesis strategies for L-ALANINE-N-FMOC (13C3; 15N), and how do isotopic labeling positions affect metabolic studies?
- Answer : The synthesis typically involves enzymatic or chemical methods using isotopically labeled precursors (e.g., 13C3-glucose or 15N-ammonia) to ensure site-specific incorporation. For example, enzymatic transamination reactions with labeled pyruvate or glutamate yield 13C3/15N-alanine, which is then FMOC-protected to stabilize the amino group during peptide synthesis . The labeling pattern (e.g., 13C3 at the methyl group vs. carboxyl carbon) determines its utility in tracking specific metabolic pathways, such as glucose-alanine cycling or gluconeogenesis .
Q. Which analytical techniques are recommended for characterizing L-ALANINE-N-FMOC (13C3; 15N) and validating isotopic purity?
- Answer :
- Mass Spectrometry (MS) : High-resolution LC-MS or MALDI-TOF detects isotopic peaks (e.g., m/z shifts for 13C3 and 15N) and quantifies purity (>99% for research-grade material) .
- NMR Spectroscopy : 13C-NMR confirms site-specific 13C incorporation (e.g., methyl group at ~20 ppm), while 15N-NMR tracks nitrogen mobility in peptide bonds .
- Isotopic Dilution Assays : Spiking unlabeled samples with the labeled compound validates recovery rates and minimizes quantification errors .
Advanced Research Questions
Q. How can researchers optimize experimental designs to mitigate isotopic interference in metabolomic studies using L-ALANINE-N-FMOC (13C3; 15N)?
- Answer :
- Pulse-Chase Labeling : Short-term exposure (e.g., 1–3 days) reduces isotopic dilution in dynamic systems like cell cultures or plant models .
- Partition Coefficient Adjustments : The log Pow value (-2.74) indicates low lipid solubility, requiring hydrophilic solvents (e.g., aqueous buffers) to enhance cellular uptake .
- Data Normalization : Correct for natural abundance 13C/15N using background subtraction algorithms in MS software (e.g., XCMS, Skyline) .
Q. What are the challenges in using L-ALANINE-N-FMOC (13C3; 15N) for in vivo protein NMR studies, and how can they be addressed?
- Answer : Challenges include:
- Signal Overlap : 13C3-labeled methyl groups may overlap with endogenous alanine signals. Use selective 13C-filtered NMR experiments or dual labeling (13C3; 15N) to isolate signals .
- Isotope Scrambling : Verify label stability via control experiments (e.g., incubating labeled compounds in serum-free media to detect unintended metabolic exchange) .
- Sample Handling : Store at -20°C in anhydrous DMSO to prevent hydrolysis of the FMOC group .
Q. How does L-ALANINE-N-FMOC (13C3; 15N) improve resolution in metabolic flux analysis (MFA) compared to unlabeled analogs?
- Answer : The compound enables precise tracking of carbon and nitrogen fluxes through:
- Isotopomer Analysis : 13C3 labels allow differentiation between glycolysis and gluconeogenesis by tracing 13C enrichment in pyruvate and TCA intermediates .
- Dynamic Metabolic Profiling : Coupling with 15N tracing reveals nitrogen reallocation in amino acid biosynthesis (e.g., glutamate vs. aspartate pools) .
- Computational Modeling : Integrate MS/NMR data with tools like INCA or OpenFlux to quantify pathway activities and resolve contradictory flux distributions .
Q. What methodologies are critical for ensuring reproducibility in peptide synthesis using L-ALANINE-N-FMOC (13C3; 15N)?
- Answer :
- FMOC Deprotection : Use 20% piperidine in DMF to cleave the FMOC group without damaging the 13C/15N labels .
- Coupling Efficiency : Monitor reaction progress via Kaiser test or LC-MS to prevent incomplete incorporation, which creates isotopic heterogeneity .
- Purification : Reverse-phase HPLC with C18 columns removes unreacted labeled residues, ensuring >98% purity for structural studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in metabolic tracing data when using L-ALANINE-N-FMOC (13C3; 15N)?
- Answer : Contradictions often arise from:
- Isotopic Crosstalk : Correct for 13C-13C coupling in MS using deisotoping algorithms or higher-resolution instruments (e.g., Orbitrap) .
- Compartmentalization Artifacts : Validate subcellular localization via fractionation (e.g., mitochondrial vs. cytosolic alanine pools) .
- Model Assumptions : Recalibrate MFA parameters (e.g., exchange fluxes) if experimental 13C enrichment deviates from simulated values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
